4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine
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Overview
Description
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the tert-butyl group. The next step involves the formation of the piperidine ring and the attachment of the pyrrolidine-1-sulfonyl group. The final step is the coupling of the imidazo[1,2-b]pyridazine core with the piperidine ring through an ether linkage .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-b]pyridazine derivatives and piperidine-based molecules. Examples include:
- Imidazo[1,2-b]pyridazine derivatives with different substituents.
- Piperidine derivatives with various functional groups .
Uniqueness
What sets 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C20H31N5O3S |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
2-tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C20H31N5O3S/c1-20(2,3)17-14-25-18(21-17)6-7-19(22-25)28-15-16-8-12-24(13-9-16)29(26,27)23-10-4-5-11-23/h6-7,14,16H,4-5,8-13,15H2,1-3H3 |
InChI Key |
WWQGNZAFMAAROD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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